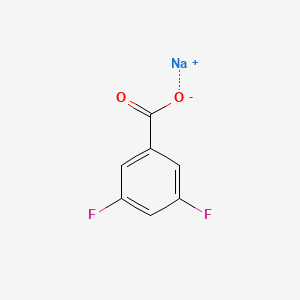

Sodium 3,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

530141-39-0 |

|---|---|

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;3,5-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11); |

InChI Key |

LHXHJIDRCSHUDC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)O.[Na] |

Other CAS No. |

530141-39-0 |

Origin of Product |

United States |

The Indispensable Role of Fluorinated Carboxylic Acids

Fluorinated carboxylic acids are of immense importance in contemporary chemical science due to their ability to significantly alter the physicochemical properties of organic molecules. researchgate.netchemrxiv.org The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making these compounds highly valuable in drug discovery and development. tandfonline.comacs.org In medicinal chemistry, the carboxylic acid group itself is a common feature in many drugs, and its fluorination can lead to improved pharmacokinetic profiles. nih.govresearchgate.net Beyond pharmaceuticals, these compounds are integral to materials science, where the presence of fluorine can impart desirable characteristics such as thermal stability and altered electronic properties. researchgate.nethokudai.ac.jp

The electron-withdrawing nature of fluorine atoms has a profound effect on the acidity of the carboxylic acid group, a property that can be leveraged in various chemical transformations and to modulate interactions in biological systems. acs.org Researchers are continuously developing new methods for the synthesis of fluorinated carboxylic acids, including direct C-H fluorination and the use of fluorinated building blocks, to expand the accessible chemical space for creating novel and highly functionalized molecules. chemrxiv.orghokudai.ac.jp

A Glimpse into the History of Difluorobenzoate Research

The study of difluorobenzoates has evolved significantly over the years, driven by the growing appreciation for the utility of fluorinated compounds. Early research often focused on the fundamental synthesis and characterization of these molecules. For instance, studies have detailed methods for preparing various difluorobenzoic acid isomers. unlv.edu The development of analytical techniques, such as gas chromatography/mass spectrometry (GC/MS), has been crucial for the detection and quantification of difluorobenzoates, even at trace levels. unlv.edu

Over time, the research trajectory shifted towards exploring the applications of these compounds. For example, some difluorobenzoate isomers were investigated for their potential as groundwater tracers. unlv.edu The synthesis of various metal complexes with difluorobenzoate ligands also became an area of interest, with studies exploring their structures and potential catalytic or biological activities. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net This foundational work paved the way for the more targeted and sophisticated applications seen in current research.

The Forefront of Sodium 3,5 Difluorobenzoate Research

Synthesis of 3,5-Difluorobenzoic Acid and Related Precursors

The preparation of 3,5-difluorobenzoic acid often serves as the initial step in the synthesis of more complex molecules. Several reliable methods have been established for its synthesis, as well as for the generation of its ester and other functionalized derivatives.

Hydrolysis of 3,5-Difluorobenzonitrile (B1349092)

A common and effective route to 3,5-difluorobenzoic acid is through the hydrolysis of 3,5-difluorobenzonitrile. This transformation can be achieved under acidic or basic conditions. For instance, heating 3,5-difluorobenzonitrile in the presence of a strong acid like sulfuric acid or a strong base such as sodium hydroxide (B78521) leads to the cleavage of the nitrile group and formation of the corresponding carboxylic acid. rsc.orggoogle.com The reaction typically proceeds by heating the mixture to ensure the completion of the hydrolysis. rsc.org The hydrolysis of nitriles is a well-established reaction in organic synthesis, providing a reliable pathway to carboxylic acids from the corresponding nitrile precursors. researchgate.net

One specific method involves treating 4-amino-3,5-difluorobenzonitrile (B171853) with a 1M sodium hydroxide solution and heating the mixture to reflux for 24 hours. iucr.orgnih.gov After cooling, the reaction is acidified with concentrated hydrochloric acid to precipitate the product, 4-amino-3,5-difluorobenzoic acid, which can then be isolated. iucr.orgnih.gov Another approach utilizes 50% aqueous sulfuric acid to hydrolyze nitriles at an elevated temperature of 80°C for two hours. rsc.org

Hydrolysis of 3,5-Difluorobenzonitrile Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-3,5-difluorobenzonitrile | 1M NaOH, conc. HCl | Reflux, 24h | 4-Amino-3,5-difluorobenzoic acid | 84.2% | iucr.orgnih.gov |

| 4-Amino-3,5-difluorobenzonitrile | 50% aq. H₂SO₄ | 80°C, 2h | 4-Amino-3,5-difluorobenzoic acid | 95% | rsc.org |

| 4-Nitro-3,5-difluorobenzonitrile | 6M HCl | 100°C, 12h | 4-Nitro-3,5-difluorobenzoic acid | - |

Esterification of 3,5-Difluorobenzoic Acid

The esterification of 3,5-difluorobenzoic acid is a fundamental reaction for producing various difluorobenzoate esters. This is typically accomplished through a Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, ethyl 3,5-difluorobenzoate can be synthesized by refluxing 3,5-difluorobenzoic acid with ethanol (B145695) and a catalytic amount of concentrated sulfuric acid. iucr.org The reaction progress is often monitored, and upon completion, the mixture is neutralized and the ester is extracted. A similar procedure is used to produce tert-butyl 3,5-difluorobenzoate, where tert-butanol (B103910) is the alcohol.

The general procedure involves dissolving the difluorobenzoic acid in the corresponding alcohol, adding the acid catalyst, and refluxing the mixture for several hours. After the reaction, a neutralization step with a weak base like sodium bicarbonate is performed, followed by extraction with an organic solvent to isolate the ester.

Esterification of 3,5-Difluorobenzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Difluorobenzoic acid | Ethanol | H₂SO₄ | Reflux, 10h | Ethyl 3,5-difluorobenzoate | - | |

| 4-Amino-3,5-difluorobenzoic acid | Ethanol | H₂SO₄ | Reflux, 10h | Ethyl 4-amino-3,5-difluorobenzoate | 77% | iucr.orgnih.gov |

| 3,5-Difluorobenzoic acid | tert-Butanol | H₂SO₄ or p-toluenesulfonic acid | Reflux, 12-24h | tert-Butyl 3,5-difluorobenzoate | - |

Alternative Routes to Difluorobenzoate Derivatives

Beyond the direct hydrolysis and esterification methods, several alternative synthetic routes provide access to a variety of substituted difluorobenzoate derivatives. These methods are crucial for creating a diverse library of compounds for various applications.

The synthesis of dihalogenated difluorobenzoic acids often involves a multi-step sequence starting from a commercially available precursor. researchgate.netresearchgate.net For example, 2,4-dichloro-3,5-difluorobenzoic acid can be synthesized from 4-chloro-3,5-difluorobenzonitrile. researchgate.netresearchgate.net This process includes nitration, hydrolysis of the nitrile, reduction of the nitro group, and finally, a Sandmeyer-type reaction to introduce the second chlorine atom. researchgate.net The hydrolysis and nitration can sometimes be achieved in a single step. researchgate.net The reduction of the nitro group is often carried out using catalytic hydrogenation with palladium on carbon (Pd/C), which is considered an environmentally friendly method. researchgate.net

Another strategy for introducing halogens involves the Balz-Schiemann reaction to introduce fluorine atoms. tandfonline.com For instance, 2-chloro-4,5-difluorobenzoic acid can be synthesized from 1,4-dichloro-2-nitrobenzene (B41259) through a sequence of fluorine-halogen exchange, reduction of the nitro group, diazotization, and subsequent pyrolysis of the diazonium tetrafluoroborate (B81430) salt. tandfonline.com

Amino-difluorobenzoate intermediates are valuable building blocks in organic synthesis. One common route to these compounds starts with a halogenated difluoroaniline. For example, 4-amino-3,5-difluorobenzonitrile can be prepared from 4-bromo-2,6-difluoroaniline (B33399) by reaction with copper(I) cyanide in dimethylformamide (DMF). rsc.orgiucr.orgnih.gov The resulting nitrile can then be hydrolyzed to 4-amino-3,5-difluorobenzoic acid, as previously described. rsc.orgiucr.orgnih.gov

Subsequent esterification of 4-amino-3,5-difluorobenzoic acid with an alcohol like ethanol in the presence of an acid catalyst yields the corresponding ethyl 4-amino-3,5-difluorobenzoate. rsc.orgiucr.orgnih.gov This amino ester can be further functionalized. For example, it can undergo diazotization and coupling reactions to form azo derivatives. iucr.org

Green Chemistry Approaches in Fluorobenzoate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of fluorobenzoate synthesis, green chemistry principles have been applied to reduce waste and use less hazardous reagents.

One such approach is the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. chemicalbook.commdpi.com For instance, 3,5-difluorobenzoic acid can be synthesized from 3,5-difluorobenzaldehyde (B1330607) using diphenyl diselenide as a catalyst and hydrogen peroxide in water. chemicalbook.commdpi.com This method is notable for its mild reaction conditions, occurring at room temperature. chemicalbook.com The use of water as a solvent and the catalytic nature of the reaction contribute to its green credentials. mdpi.com

Another green approach involves the use of zinc oxide nanoparticles as a catalyst for the esterification of carboxylic acids. chemicalbook.com This method avoids the use of strong acid catalysts and can be carried out under neat conditions, reducing the need for solvents. chemicalbook.com Furthermore, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption in the preparation of fluorinated compounds. The development of such green synthetic protocols is crucial for the sustainable production of valuable fluorinated intermediates. rsc.org

Functionalization and Derivatization of 3,5-Difluorobenzoate Scaffolds

The 3,5-difluorobenzoate structure serves as a versatile scaffold in synthetic chemistry, amenable to a variety of transformations that allow for its incorporation into more complex molecular architectures. The electronic properties conferred by the fluorine atoms significantly influence the reactivity of both the aromatic ring and the carboxylate group, enabling specific chemical modifications.

Nucleophilic Substitution Reactions on Difluorobenzoates

The presence of two fluorine atoms on the aromatic ring of 3,5-difluorobenzoate has a profound impact on its reactivity towards nucleophiles. These fluorine atoms are strong electron-withdrawing groups, which decreases the electron density of the aromatic ring. This electronic effect activates the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. While the fluorine atoms themselves can be displaced by strong nucleophiles under certain conditions, they primarily serve to activate other positions on the ring or a leaving group at another position for substitution. For instance, the electron-withdrawing nature of the 3,5-difluoro groups can direct electrophilic substitution to the para-position relative to the carboxylate group and enhance the stability of intermediates in coupling reactions. In related structures like ethyl 4-amino-3,5-difluorobenzoate, the amino group can participate in nucleophilic substitution reactions. The cumulative electron-withdrawing environment created by dual fluorine substitution significantly activates the aromatic ring toward these transformations.

Redox Chemistry of the Carboxylate Moiety in Fluorobenzoates

The carboxylate group (-COO⁻) or carboxylic acid (-COOH) is at a relatively high oxidation state. Consequently, further oxidation of the carboxylate moiety is challenging and requires potent oxidizing agents. Conversely, the carboxylate group can undergo reduction. Common laboratory reagents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (a benzyl (B1604629) alcohol derivative in this case).

The redox potential of fluoroalkyl carboxylic acids can be high, making them difficult to decarboxylate under standard conditions. nih.gov For example, the oxidation potential of some fluoroalkyl carboxylic acids can exceed +2.0 V vs. SCE. nih.gov However, specialized methods, such as photoelectrocatalysis integrating a ligand-to-metal charge transfer (LMCT) process with nickel catalysis, can enable the decarboxylative cross-coupling of these challenging substrates. nih.gov In one study, the redox potential of benzoic acid was significantly lowered through complexation with N,N'-Tetramethylguanidine (TMG), demonstrating that the activation of the carboxylic acid is feasible. nih.gov The oxidation of alcohols using reagents like Cr(VI) compounds is a standard method to form carboxylic acids, representing the reverse redox reaction. ucr.edu

Preparation and Characterization of Metal-Difluorobenzoate Complexes

The synthesis and study of metal complexes incorporating the 3,5-difluorobenzoate ligand reveal a rich structural diversity, ranging from simple mononuclear species to intricate polynuclear coordination polymers.

The synthesis of metal-difluorobenzoate complexes typically involves the reaction of a suitable metal salt with 3,5-difluorobenzoic acid or its corresponding sodium salt in an appropriate solvent system. The resulting nuclearity of the complex—whether it is mononuclear (containing a single metal atom) or polynuclear (containing multiple metal atoms)—is influenced by several factors. ucoz.com These include the stoichiometry of the reactants, the nature of the solvent, temperature, and the presence of ancillary or co-ligands which can cap coordination sites or bridge metal centers. researchgate.netresearchgate.net

For instance, mononuclear complexes are often formed when the coordination sphere of the metal is saturated by the ligands, preventing further bridging. researchgate.net In contrast, polynuclear structures, such as dinuclear or chain-like polymers, arise when the 3,5-difluorobenzoate ligand acts as a bridging linker between two or more metal centers. ucoz.comresearchgate.net The choice of reaction conditions and ancillary ligands is therefore crucial in directing the assembly towards a desired mononuclear or polynuclear architecture.

Research into the coordination of 3,5-difluorobenzoate with cobalt(II) has led to the synthesis and characterization of discrete mononuclear complexes. A notable example is the compound [Co(DFB)₂(3-Pyr)₂(H₂O)₂], where DFB is 3,5-difluorobenzoate and 3-Pyr is 3-pyridinol. researchgate.netresearchgate.net This complex is synthesized by reacting a cobalt(II) salt with 3,5-difluorobenzoic acid and 3-pyridinol. researchgate.net

Single-crystal X-ray diffraction studies reveal that the cobalt(II) center is in a distorted octahedral geometry. researchgate.netkafkas.edu.tr The coordination sphere is comprised of two oxygen atoms from two different 3,5-difluorobenzoate anions, two nitrogen atoms from two 3-pyridinol ligands, and two oxygen atoms from two coordinated water molecules. researchgate.netresearchgate.net The 3,5-difluorobenzoate ligands act in a monodentate fashion in this specific mononuclear structure.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.netkafkas.edu.tr |

| Coordination Geometry | Distorted Octahedral | researchgate.netresearchgate.net |

| Co-O (benzoate) Bond Length (Å) | 2.09 (approx.) | researchgate.net |

| Co-O (water) Bond Length (Å) | 2.14 (approx.) | researchgate.net |

| Co-N (pyridinol) Bond Length (Å) | 2.12 (approx.) | researchgate.net |

The 3,5-difluorobenzoate ligand has been employed in the construction of coordination polymers with divalent copper and cadmium ions. The structural outcomes are often dependent on the specific metal ion and the ancillary ligands used.

Copper(II) Complexes: Copper(II) ions, with their d⁹ electron configuration, are subject to the Jahn-Teller effect, which typically results in a distorted octahedral coordination geometry with elongated axial bonds. researchgate.net In coordination polymers, this can lead to the formation of 1D chains or 2D layered structures where the Cu(II) centers are bridged by difluorobenzoate ligands, often in combination with other nitrogen-donor linkers. mdpi.comrsc.org

Cadmium(II) Complexes: Cadmium(II) is a d¹⁰ ion with a larger ionic radius compared to first-row transition metals like copper. This allows for more flexible coordination environments and higher coordination numbers, typically six or seven. nih.gov The synthesis of cadmium(II) complexes with difluorobenzoate can yield varied structural motifs, from discrete mononuclear or dinuclear units to extended coordination polymers, depending on steric factors and the specific reaction conditions employed. researchgate.netmdpi.com For example, the use of bulky ancillary ligands may favor the formation of molecular structures over polymeric ones. researchgate.net

| Feature | Copper(II) | Cadmium(II) | Reference |

|---|---|---|---|

| Typical Geometry | Distorted Octahedral (Jahn-Teller) | Octahedral, Pentagonal Bipyramidal | researchgate.netnih.gov |

| Common Coordination Number | 6 (often 4+2) | 6, 7 | mdpi.com |

| Structural Tendency | Forms 1D or 2D coordination polymers | Forms diverse structures from molecular to polymeric frameworks | researchgate.netmdpi.com |

Zinc(II) is a particularly favored metal ion for the design of coordination polymers due to its d¹⁰ electronic configuration, which precludes ligand field stabilization effects and allows for flexible coordination geometries (most commonly tetrahedral and octahedral). mdpi.com The combination of Zn(II) ions with bridging ligands like 3,5-difluorobenzoate and various N-donor co-ligands has proven to be a fruitful strategy for creating robust coordination polymers with diverse topologies. mdpi.comrsc.org

These structures can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. rsc.orgnih.gov In these architectures, the 3,5-difluorobenzoate ligand can act as a simple carboxylate linker connecting adjacent zinc centers. The specific structure is often dictated by the geometry of the ancillary ligands and the metal-to-ligand ratio used during synthesis. nih.gov Many of the resulting zinc(II) coordination polymers are investigated for their potential applications in areas such as luminescence sensing. mdpi.comrsc.org

3,5-Difluorobenzoic acid is a valuable precursor in the synthesis of ligands for iridium(III) complexes, particularly in the field of cyclometalation. mdpi.com Cyclometalated iridium(III) complexes are of significant interest for their applications in catalysis and as phosphorescent emitters. researchgate.netnih.gov

A common synthetic route involves first using 3,5-difluorobenzoic acid to prepare a suitable C^N ligand, such as 2-(3,5-difluorophenyl)benzoxazole (dfpbo), via a Phillips condensation reaction. mdpi.com This ligand is then reacted with an iridium source like IrCl₃·nH₂O to form a chloro-bridged dinuclear iridium(III) complex, such as [(dfpbo)₂Ir(μ-Cl)₂Ir(dfpbo)₂]. mdpi.com This dimer serves as a key intermediate that can be subsequently cleaved with other ligands to yield a variety of mononuclear iridium(III) complexes. nih.gov In the final complex, the deprotonated 2-(3,5-difluorophenyl)benzoxazole ligand coordinates to the iridium center through both a carbon atom of the difluorophenyl ring and the nitrogen atom of the benzoxazole (B165842) moiety. mdpi.com

| Parameter | Description | Typical Bond Length (Å) | Reference |

|---|---|---|---|

| Ir-N | Bond between Iridium and the Nitrogen of the C^N ligand | 2.04 - 2.15 | mdpi.com |

| Ir-C | Bond between Iridium and the Carbon of the cyclometalated phenyl ring | ~2.00 | mdpi.com |

Coordination of 3,5-Difluorobenzoate with Main Group Metals

The interaction of 3,5-difluorobenzoate with main group metals has been a subject of interest, particularly with tin(IV) ions. These complexes often exhibit intricate structures and coordination modes.

A notable example is the dinuclear complex, bis(μ-3,5-difluorobenzoato)bis[(3,5-di-fluorobenzoato)dimethyltin(IV)], with the chemical formula [Sn₂(CH₃)₄(C₇H₃F₂O₂)₄]. nih.govresearchgate.net In this complex, each tin(IV) atom is chelated by two 3,5-difluorobenzoate (dfb) anions and is also coordinated to two methyl groups. nih.govresearchgate.net An oxygen atom from an adjacent dfb anion bridges the two tin centers, resulting in a dinuclear structure. nih.govresearchgate.net

The coordination geometry around each Sn(IV) atom is a distorted pentagonal-bipyramidal. nih.govresearchgate.net The molecule possesses C₂ symmetry. nih.govresearchgate.net In the crystal lattice, the molecules are interconnected through C-H···O and C-H···F hydrogen bonds. nih.govresearchgate.net

Table 1: Crystallographic and Structural Data for Bis(μ-3,5-difluorobenzoato)bis[(3,5-di-fluorobenzoato)dimethyltin(IV)] nih.govresearchgate.net

| Parameter | Value |

| Formula | [Sn₂(CH₃)₄(C₇H₃F₂O₂)₄] |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| β (°) | Not specified |

| V (ų) | 1700.4 (3) |

| Z | Not specified |

| D (Mg m⁻³) | 1.808 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| T (K) | 298 |

| R-factor | 0.043 |

| wR-factor | 0.127 |

Coordination of Fluorobenzoates with Actinide Elements (e.g., U(VI), Np(VI), Pu(VI))

The coordination chemistry of fluorobenzoates with actinide elements, such as uranium, neptunium (B1219326), and plutonium, is crucial for understanding their behavior in nuclear fuel cycles and environmental systems.

Research has been conducted on the synthesis and structure of U(VI), Np(VI), and Pu(VI) complexes with 2-fluorobenzoate. globalauthorid.com Studies on neptunium(V) complexes with o-fluorobenzoate and p-fluorobenzoate have revealed dimeric structures where two NpO₂⁺ cations are linked by cation-cation interactions. rcsi.sciencercsi.science In these complexes, each neptunium atom exhibits a pentagonal bipyramidal coordination polyhedron. rcsi.sciencercsi.science The equatorial plane is formed by two nitrogen atoms from a phenanthroline ligand, an oxygen atom from the other NpO₂⁺ cation, and two oxygen atoms from the fluorobenzoate anions. rcsi.sciencercsi.science

The fragmentation behaviors of fluorobenzoate complexes with various metal ions, including UO₂²⁺, have been investigated using electrospray ionization mass spectrometry. researchgate.net Furthermore, gas-phase organoactinyl complexes of uranium, neptunium, and plutonium with discrete actinide-carbon bonds have been synthesized and studied. researchgate.net The structural chemistry of neptunium across its various oxidation states, including its coordination with organic ligands, has been systematically reviewed. osti.gov

Structural Elucidation and Coordination Modes

Analysis of Carboxylate Binding Geometries (e.g., Monodentate, Bridging, Chelating)

The carboxylate group of the 3,5-difluorobenzoate ligand can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and bridging modes.

Monodentate: In a cobalt(II) complex with 3,5-difluorobenzoate and 3-pyridinol, [Co(DFB)₂(3-Pyr)₂(H₂O)₂], the 3,5-difluorobenzoate ligands are monodentate, coordinating to the cobalt atom through one of the carboxylate oxygen atoms. researchgate.net

Bridging: In the dinuclear tin(IV) complex mentioned earlier, the 3,5-difluorobenzoate ligands exhibit a bridging coordination mode, linking two tin centers. nih.govresearchgate.net Similarly, in copper(II) carboxylate complexes, bridging bidentate coordination of the carboxylate ligand is confirmed by FTIR spectroscopy. nih.govnih.gov

Chelating: In the same tin(IV) complex, some 3,5-difluorobenzoate anions also act as chelating ligands, with both oxygen atoms of the carboxylate group binding to a single tin atom. nih.govresearchgate.net

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the reaction conditions.

Influence of Fluorine Substituents on Ligand Rigidity and Metal-Ligand Interactions

The presence of two fluorine atoms at the 3 and 5 positions of the benzoate (B1203000) ring has a significant impact on the ligand's properties and its interactions with metal ions.

Fluorine substitution can also lead to specific non-covalent interactions, such as C-H···F hydrogen bonds, which can play a role in the crystal packing of the metal complexes. nih.govresearchgate.net In some cases, the introduction of fluorine substituents can lead to structural diversity in coordination compounds, influencing not only the primary coordination sphere but also the supramolecular architecture. researchgate.net Studies on fluorinated ligands have shown that even small changes in the position and number of fluorine atoms can direct the coordination environment around the metal ion. researchgate.net

Stereochemical and Conformational Aspects of Coordinated 3,5-Difluorobenzoates

The coordination of the 3,5-difluorobenzoate ligand to a metal center can lead to specific stereochemical and conformational outcomes. In the dinuclear tin(IV) complex, the molecule adopts a specific conformation with C₂ symmetry. nih.govresearchgate.net

The study of the conformational profiles of related difluorinated alkanes has shown that the 1,3-difluoro motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. nih.gov While not directly about 3,5-difluorobenzoate, this highlights the significant conformational impact of fluorine substitution.

Supramolecular Architectures and Intermolecular Interactions in 3,5 Difluorobenzoate Systems

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the crystal packing of 3,5-difluorobenzoate structures, leading to the formation of robust and predictable networks. libretexts.orgyoutube.com The nature of these networks varies depending on the functional groups present in the molecule.

A classic and highly stable motif in the solid state of carboxylic acids is the formation of cyclic dimers through hydrogen bonds. chemistryguru.com.sgyoutube.com In systems derived from 3,5-difluorobenzoic acid, molecules pair up, with the hydroxyl group of one molecule's carboxyl function acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. dtu.dknih.gov This reciprocal interaction results in a highly stable, eight-membered ring structure, often described by the graph set notation R²₂(8). researchgate.net This dimerization is a powerful driving force for self-assembly, effectively doubling the molecular weight of the fundamental building block in the crystal lattice. chemistryguru.com.sgyoutube.com In mixtures containing two different carboxylic acids, the formation of asymmetric dimers can also occur. fu-berlin.de The stability of these cyclic structures is a key factor in the thermodynamic favorability of the resulting crystal packing. fu-berlin.de

While classic hydrogen bonds are the strongest, weaker interactions involving carbon-hydrogen bonds also play a significant directional role in the crystal packing of fluorinated organic compounds. ias.ac.ined.ac.uk In 3,5-difluorobenzoate systems, C-H···O and C-H···F interactions are prevalent. The acidity of the aromatic C-H bonds is enhanced by the presence of electron-withdrawing fluorine atoms, making them more effective hydrogen bond donors. ias.ac.in

The introduction of an amino group into the 3,5-difluorobenzoate framework, as seen in 4-amino-3,5-difluorobenzoate derivatives, significantly expands the range of possible hydrogen bonding interactions. nih.gov The N-H groups of the amine can act as hydrogen bond donors, while the nitrogen, fluorine, and carboxylate oxygen atoms can act as acceptors.

In the crystal structures of compounds like 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate, a complex network of hydrogen bonds is formed. nih.govresearchgate.net These networks are composed of N-H···N, N-H···F, and N-H···O interactions. nih.govresearchgate.net For example, in the crystal of ethyl 4-amino-3,5-difluorobenzoate, N-H···O hydrogen bonds lead to the formation of molecular chains. nih.gov While N-H···F and O-H···F bonds are generally considered weak, they can become significant in the absence of stronger acceptors. nih.gov The presence of multiple hydrogen bond donors and acceptors allows for the creation of intricate and stable three-dimensional supramolecular structures. nih.govrsc.org Intramolecular N-H···F hydrogen bonds have also been characterized, forcing the interacting atoms into close proximity and influencing molecular conformation. ucla.edunih.gov

Below is a table detailing the hydrogen bond geometries found in the crystal structure of 4-amino-3,5-difluorobenzonitrile (I). nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2—H2A···N1 | 0.82 (2) | 2.28 (2) | 3.0297 (17) | 153 (2) |

| N2—H2B···F2 | 0.82 (2) | 2.45 (2) | 3.1956 (16) | 152 (2) |

Data sourced from a study on the crystal structures of 4-amino-3,5-difluorobenzonitrile and related compounds. nih.gov

Halogen Bonding and its Directorial Role in Crystal Engineering

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. wikipedia.orgijres.org This occurs due to an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. wikipedia.org While more prominent for heavier halogens like iodine and bromine, this interaction can also influence crystal packing in chlorinated and, to a lesser extent, fluorinated compounds. researchgate.netnih.gov

In the context of 3,5-difluorobenzoate systems, the fluorine atoms can participate in these interactions, although they are generally weaker halogen bond donors compared to other halogens. ijres.org The primary role of fluorine in this context is often as a hydrogen bond acceptor or through C-H···F interactions. However, in broader dihalogenobenzoic acid systems, halogen bonds play a crucial role. For instance, in 4-amino-3,5-dihalogenobenzoic acids, strong and angle-dependent inter-dimer halogen bonds (Cl, Br, I) are credited with stabilizing rare, highly symmetric carboxylic acid dimer structures. researchgate.net The strength of these halogen bonds follows the trend I > Br > Cl, influencing thermal properties and phase transitions of the crystals. researchgate.net This demonstrates the potential of halogen bonding as a powerful tool in directing the assembly of crystal lattices containing halogenated benzoates.

Pi-Stacking Interactions in Solid-State Assembly

The aromatic rings of 3,5-difluorobenzoate moieties provide a platform for π-stacking interactions, which are attractive non-covalent forces between aromatic systems. mdpi.com These interactions are fundamental to the stability of many biological macromolecules and play a significant role in the assembly of molecules in the solid state. mdpi.comresearchgate.net

Crystal Engineering with Difluorobenzoate Moieties

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. scispace.comnih.gov The 3,5-difluorobenzoate moiety is a valuable building block in this field due to its well-defined and predictable interaction patterns.

The combination of strong R²₂(8) carboxylic acid dimerization, directional C-H···O and C-H···F hydrogen bonds, potential for halogen bonding, and π-stacking interactions allows for a high degree of control over the resulting supramolecular architecture. researchgate.netresearchgate.netnih.gov By modifying other parts of the molecule, crystal engineers can tune the balance of these interactions to produce specific packing motifs, such as chains, sheets, or complex three-dimensional networks. For example, the introduction of amino groups provides additional hydrogen bonding sites, leading to more intricate and robust structures. nih.gov The predictable nature of these interactions makes the 3,5-difluorobenzoate unit a reliable synthon for constructing co-crystals and other multicomponent crystalline materials with tailored physical and chemical properties. nih.gov

Controlled Self-Assembly Strategies

Controlled self-assembly is a powerful strategy for the construction of well-defined supramolecular architectures. This bottom-up approach relies on the spontaneous organization of molecules under specific conditions, guided by non-covalent interactions. In the case of 3,5-difluorobenzoate systems, the self-assembly process is driven by the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions.

The fluorination of organic molecules can significantly influence their self-assembly behavior. The introduction of fluorine atoms can alter the electronic properties of the molecule, leading to changes in the strength and directionality of intermolecular interactions. In perfluoroalkylated benzoic acid derivatives, for instance, hydrogen bonding interactions have been shown to be enhanced during the self-assembly process, as evidenced by spectroscopic analysis. nih.gov

While specific studies on the controlled self-assembly of sodium 3,5-difluorobenzoate are not detailed in the available literature, the principles of molecular self-assembly suggest that factors such as solvent choice, temperature, and concentration would play a critical role in directing the formation of specific crystalline forms or other supramolecular structures. The presence of the difluorinated phenyl ring provides a scaffold that can participate in various non-covalent interactions, making it a candidate for the design of functional materials through controlled self-assembly.

Supramolecular Synthon-Based Fragment Approaches

The concept of supramolecular synthons is a cornerstone of crystal engineering, providing a framework for the design and prediction of crystal structures. Supramolecular synthons are robust and recurring structural motifs formed by intermolecular interactions. By identifying and understanding the preferred synthons for a given functional group, it is possible to design molecules that will assemble in a predictable manner.

In the broader context of fluorinated organic compounds, various supramolecular synthons involving fluorine have been identified. These include C-H⋯F, C-F⋯F, and C-F⋯π interactions. researchgate.net The analysis of fluorobenzamide crystal structures, for example, has revealed the frequent occurrence of supramolecular synthons involving the fluorine atom, even in the presence of stronger N-H⋯O hydrogen bonds. researchgate.net

| Interaction Type | Description | Relevance to 3,5-Difluorobenzoate Systems |

| Carboxylic Acid Dimer | A robust supramolecular synthon formed by two O-H⋯O hydrogen bonds between two carboxylic acid groups. | The primary synthon in the crystal structure of 3,5-difluorobenzoic acid. researchgate.net |

| Ionic Coordination | Electrostatic interaction between the carboxylate anion and the sodium cation. | Expected to be the primary interaction in the crystal structure of this compound. |

| C-H⋯O Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen atom and an oxygen atom. | Present in the crystal structure of 3,5-difluorobenzoic acid, contributing to the overall stability. researchgate.net |

| C-H⋯F Interaction | A weak hydrogen bond between a carbon-bound hydrogen atom and a fluorine atom. | A common interaction in fluorinated organic compounds that can influence crystal packing. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Weak stacking interactions are observed in the crystal structure of 3,5-difluorobenzoic acid. researchgate.net |

Charge Density Analysis for Characterizing Noncovalent Interactions

Experimental and theoretical charge density analysis is a powerful tool for the detailed characterization of noncovalent interactions in molecular crystals. This method provides a quantitative description of the electron density distribution, allowing for the identification and classification of different types of intermolecular contacts. By analyzing the topological properties of the electron density, such as the location of bond critical points and the value of the electron density and its Laplacian at these points, it is possible to gain a deep understanding of the nature and strength of noncovalent interactions.

While a specific charge density analysis for this compound or 3,5-difluorobenzoic acid is not available in the reviewed literature, the principles of this technique are broadly applicable. Charge density studies on other fluorinated compounds have provided valuable insights into the nature of interactions involving fluorine. For example, such analyses can distinguish between different types of halogen-halogen interactions and can quantify the electrostatic and dispersion contributions to these interactions.

| Parameter | Description | Information Gained |

| Electron Density at Bond Critical Point (ρ(r)) | The value of the electron density at the point of minimum density between two interacting atoms. | A measure of the strength of the interaction. Higher values generally indicate stronger interactions. |

| Laplacian of Electron Density (∇²ρ(r)) | The second derivative of the electron density at the bond critical point. | Provides information about the nature of the interaction. Negative values are characteristic of covalent bonds, while positive values are typical for closed-shell interactions like hydrogen bonds and van der Waals contacts. |

| Hirshfeld Surface Analysis | A method for partitioning the crystal space into molecular volumes, allowing for the visualization and quantification of intermolecular contacts. | Provides a fingerprint plot that summarizes the types and relative importance of different intermolecular interactions in the crystal. |

| Quantum Theory of Atoms in Molecules (QTAIM) | A theoretical framework that defines atoms and bonds based on the topology of the electron density. | Allows for the rigorous definition and characterization of all types of chemical bonds, including noncovalent interactions. |

Computational Chemistry and Theoretical Investigations of 3,5 Difluorobenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are central to understanding the intrinsic features of the 3,5-difluorobenzoate anion.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate the electronic structure and properties of molecules like 3,5-difluorobenzoate. mdpi.comnih.gov Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic energy and other properties based on the molecule's electron density. researchgate.net

For substituted benzoic acids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed DFT method, often paired with basis sets such as 6-311+G or 6-311++G to provide a robust description of the system's electronic behavior. mdpi.comnih.govresearchgate.netnih.gov These calculations are crucial for determining optimized molecular geometries, vibrational frequencies, and electronic properties, which are often in good agreement with experimental data. nih.gov Such studies on related fluorinated aromatic compounds have demonstrated the reliability of these computational approaches in predicting molecular characteristics. mdpi.com

Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. ijtsrd.com For the 3,5-difluorobenzoate anion, DFT calculations can predict key structural parameters such as bond lengths and bond angles. orientjchem.org These theoretical structures can be validated by comparison with experimental data from techniques like X-ray crystallography. For example, studies on 3,5-difluorobenzoic acid have shown that the carboxylic acid and benzene (B151609) groups are nearly coplanar. researchgate.net The presence of electronegative fluorine atoms can cause slight distortions in the benzene ring from a perfect hexagonal geometry. orientjchem.org

Vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. nih.govgaussian.com Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational bands to molecular motions like C-F stretching, C=O stretching of the carboxylate group, and various benzene ring modes. researchgate.netijtsrd.comnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results. scirp.org

Table 1: Predicted Geometric Parameters for 3,5-Difluorobenzoate Anion

This table presents typical bond lengths and angles that would be expected from a DFT (B3LYP) calculation. The values are illustrative and based on general findings for similar fluorinated benzoic acids.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | ~1.08 |

| C-F | ~1.35 |

| C-C (carboxyl) | ~1.52 |

| C-O | ~1.26 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-F | ~118 |

| C-C-H | ~120 |

| O-C-O (carboxylate) | ~125 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. libretexts.org For 3,5-difluorobenzoate, the HOMO is typically a π-orbital associated with the benzene ring and the carboxylate group, while the LUMO is an antibonding π*-orbital.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. dergipark.org.trresearchgate.net It examines interactions between filled donor NBOs and empty acceptor NBOs, revealing information about delocalization, hyperconjugation, and the stability they impart to the molecule. researchgate.net In the 3,5-difluorobenzoate anion, NBO analysis can quantify the delocalization of the negative charge across the carboxylate group and the electron-withdrawing effects of the fluorine substituents on the aromatic ring.

Table 2: Representative Frontier Molecular Orbital Energies

This table provides illustrative energy values for the frontier orbitals of the 3,5-difluorobenzoate anion as would be calculated by DFT methods.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.7 | Energy difference |

The distribution of electron density within a molecule is fundamental to its physical and chemical properties. Atomic charge calculations, such as Mulliken population analysis, provide an estimate of the partial charge on each atom. nih.gov In 3,5-difluorobenzoate, the high electronegativity of the fluorine and oxygen atoms leads to a significant accumulation of negative charge on these atoms, while the adjacent carbon atoms become more positive. orientjchem.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govorientjchem.org In the MEP map of the 3,5-difluorobenzoate anion, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the carboxylate group, indicating the most likely sites for interaction with cations like Na+. Regions of positive potential (blue) are generally found around the hydrogen atoms. orientjchem.org

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the degree of aromaticity. github.ionih.gov It involves placing a "ghost" atom, which has no nucleus or electrons, at a specific point in space, typically at the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com

The magnetic shielding at this point is then calculated. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. kiku.dk Conversely, a positive value signifies a paratropic ring current, characteristic of antiaromaticity. For the 3,5-difluorobenzoate system, NICS calculations would be performed on the benzene ring to confirm and quantify its aromatic character, which is expected to be high, as indicated by a significant negative NICS value.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems over time. MD simulations model the movements of atoms and molecules in systems like liquids, solutions, or solids by solving Newton's equations of motion. nih.gov

For sodium 3,5-difluorobenzoate, MD simulations can be employed to study its behavior in an aqueous solution. Such simulations would provide detailed insights into several phenomena:

Solvation Structure: How water molecules arrange themselves around the 3,5-difluorobenzoate anion and the sodium cation.

Ion Pairing: The dynamics and stability of the interaction between the sodium cation and the carboxylate group of the anion. nih.gov

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient of the ions in water.

Interactions with Biomolecules: MD simulations are a powerful tool to study how this compound might interact with larger biological molecules, such as proteins or lipid bilayers, providing a molecular-level understanding of these complex interactions. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces between atoms. nih.gov

Ligand Binding Mode Investigations

Understanding how a ligand like the 3,5-difluorobenzoate anion interacts with a protein's binding site is crucial for applications in drug design and molecular recognition. Computational studies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing these binding modes.

Research into the binding of various ligands to protein targets demonstrates that specific interactions, such as hydrogen bonds and hydrophobic contacts, govern the binding affinity and orientation. For the 3,5-difluorobenzoate anion, key interactions would be anticipated between its carboxylate group and charged or polar residues (like Arginine or Lysine) in a binding pocket. Additionally, the difluorinated phenyl ring can participate in several types of interactions:

Hydrophobic Interactions: The phenyl ring itself is hydrophobic and can interact favorably with nonpolar protein residues such as valine, leucine, and isoleucine. mdpi.com

Halogen Bonds: The fluorine atoms, possessing regions of negative electrostatic potential, can act as halogen bond acceptors.

Aromatic Interactions: The electron-deficient nature of the difluorinated ring can promote π-stacking or π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational workflows combining docking with classical and accelerated molecular dynamics can effectively identify multiple possible binding modes and estimate their relative stabilities. nih.gov MD simulations further reveal the dynamic nature of the ligand-protein complex, showing how the ligand's position and orientation can fluctuate over time, sometimes transitioning between different stable binding poses. nih.govresearchgate.net These simulations provide a detailed picture of the key intermolecular contacts that stabilize the complex. plos.org

| Interaction Type | Participating Group on Ligand | Potential Protein Residue Partners | Computational Method for Investigation |

|---|---|---|---|

| Ionic/Hydrogen Bonds | Carboxylate (-COO⁻) | Arginine, Lysine, Serine, Asparagine | Molecular Docking, Molecular Dynamics (MD) |

| Hydrophobic Interactions | Difluorophenyl Ring | Valine, Leucine, Isoleucine, Alanine | Molecular Docking, MD Simulations |

| π-π Stacking | Difluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan | MD Simulations, Quantum Mechanics (QM) |

| Halogen Bonds | Fluorine Atoms | Electron-rich atoms (e.g., backbone carbonyls) | QM Calculations, High-level MD |

Conformational Behavior in Solution and Protein Environments

The conformational flexibility of a ligand is a critical factor influencing its ability to bind to a target. The 3,5-difluorobenzoate anion is relatively rigid, with the primary conformational freedom involving the rotation of the carboxylate group relative to the plane of the phenyl ring. The environment—whether in aqueous solution or within the confined space of a protein binding pocket—can significantly influence its preferred conformation.

In solution, the molecule will adopt a range of conformations, driven by thermal energy and interactions with solvent molecules. Computational methods like MD simulations can map the energy landscape of the molecule, revealing the most probable conformations and the energy barriers between them.

When moving from a solvent environment to a protein binding site, the ligand's conformational ensemble often becomes more restricted. The specific geometry of the binding pocket can force the ligand into a single, well-defined "bioactive" conformation. Computational studies on analogous fluorinated aromatic molecules have shown that interactions with protein residues can stabilize conformations that might be less favorable in solution. mdpi.com For instance, the presence of fluorine atoms can lead to non-planar arrangements between a functional group and the aromatic ring, a conformation that can be preferentially stabilized within a protein's allosteric pocket. mdpi.com

The transition between the unbound state in solution and the bound state in a protein is a dynamic process. Advanced simulation techniques can model this transition, providing insights into how the ligand adapts its shape to fit the receptor, a concept known as "induced fit."

Conformational Analysis and Molecular Distortion Studies

Conformational analysis focuses on the geometries and relative energies of different spatial arrangements of a molecule. For 3,5-difluorobenzoate, a key point of interest is the planarity of the molecule. While the benzene ring itself is planar, the substitution with fluorine atoms and a carboxylate group can introduce subtle distortions.

Quantum chemical calculations are employed to determine the optimized molecular geometry and to analyze the electronic effects of the fluorine substituents. The strong electron-withdrawing nature of fluorine atoms alters the electron distribution within the phenyl ring, which can affect bond lengths and angles. Studies on similar molecules, such as ethyl 4-amino-3,5-difluorobenzoate, have shown that fluorine substitution can lead to a distortion of bond angles and impart a quinoid character to the phenyl ring.

Predictive Modeling of Intermolecular Interactions in Crystals

Predicting how molecules arrange themselves in a solid-state crystal lattice is a significant challenge in computational chemistry. Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements by calculating the lattice energy. These calculations rely on accurate models of the intermolecular interactions.

For crystals of 3,5-difluorobenzoate salts, several types of interactions are expected to direct the crystal packing:

Ionic Interactions: The strongest forces will be the electrostatic interactions between the sodium cations (Na⁺) and the carboxylate anions (COO⁻).

Hydrogen Bonds: Weak C–H···O and C–H···F hydrogen bonds can form between adjacent molecules, contributing to the stability of the lattice.

π-π Stacking: The aromatic rings can stack on top of each other, stabilized by van der Waals forces and electrostatic interactions.

Halogen-Centered Interactions: Interactions involving the fluorine atoms, including F···F contacts and C–H···F bonds, are also significant. ed.ac.uk

Computational models, such as those based on Density Functional Theory (DFT) or specialized energy models, can be used to calculate the strength of these individual interactions. nih.govunibe.ch Periodic DFT calculations, for example, can assess the entropic influence of weak interactions like C–H···F contacts, which can provide a surprisingly large stabilizing contribution to the crystal's free energy. ed.ac.uk By summing the energies of all intermolecular interactions, the total lattice energy can be estimated, allowing for the ranking of different potential crystal structures.

| Interaction | Description | Typical Energy Range (kJ/mol) | Relevance to 3,5-Difluorobenzoate |

|---|---|---|---|

| Ionic Bonds (Na⁺···⁻OOC) | Strong electrostatic attraction between cation and anion. | > 250 | Primary interaction determining the overall crystal lattice. |

| π-π Stacking | Attraction between parallel aromatic rings. | 10 - 50 | Expected to influence the packing of the phenyl rings. |

| C–H···O Hydrogen Bonds | Weak hydrogen bond between a C-H donor and a carboxylate oxygen acceptor. | 5 - 25 | Likely to be a significant secondary interaction. |

| C–H···F Interactions | Weak interaction often considered a type of weak hydrogen bond. | < 10 | Contributes to lattice stability through cumulative effects and entropy. ed.ac.uk |

Catalytic and Transformative Applications of 3,5 Difluorobenzoate Compounds

Role of Difluorobenzoate-Based Complexes in Catalysis

3,5-Difluorobenzoate can act as a ligand, coordinating with metal ions to form stable complexes. These complexes have been synthesized and characterized, though their application in catalysis is an area of ongoing investigation.

The 3,5-difluorobenzoate (DFB) anion has been successfully used as a ligand to create complexes with transition metals. For instance, a cobalt(II) complex, formally named [Co(DFB)₂(3-Pyr)₂(H₂O)₂] (where 3-Pyr = 3-pyridinol), has been synthesized and characterized using single-crystal X-ray diffraction. researchgate.net In this structure, the cobalt center is coordinated by two 3,5-difluorobenzoate anions, two 3-pyridinol ligands, and two water molecules, resulting in a distorted octahedral geometry. researchgate.net Similarly, a cadmium(II)-based complex, [Cd₂(CH₂OH-1,3-bpeb)₄(3,5-FBA)₄], has been reported where 3,5-difluorobenzoate (3,5-FBA) also acts as a ligand. chinesechemsoc.org This complex exhibits interesting photomechanical properties, undergoing structural transformations upon exposure to light. chinesechemsoc.org

While these studies demonstrate that 3,5-difluorobenzoate readily forms stable complexes with transition metals, the existing literature primarily focuses on the structural and material properties of these complexes rather than their direct application as catalysts in reactions such as carbonylation. researchgate.netchinesechemsoc.orgresearchgate.net The synthesis of various halogenated benzoic acid derivatives, however, often relies on transition-metal-catalyzed carbonylation of the corresponding organohalides.

Table 1: Structural Details of a Cobalt(II) 3,5-Difluorobenzoate Complex researchgate.net

| Parameter | Description |

| Complex | [Co(DFB)₂(3-Pyr)₂(H₂O)₂] |

| Metal Center | Cobalt(II) |

| Ligands | 3,5-Difluorobenzoate (DFB), 3-Pyridinol (3-Pyr), Water (H₂O) |

| Coordination Geometry | Distorted Octahedral |

| Crystal System | Monoclinic |

Click chemistry refers to a class of biocompatible reactions that are rapid, efficient, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a primary example. In this context, prosthetic groups are small molecules that can be attached to larger biomolecules to introduce a specific function or label. Fluorobenzoate derivatives have been developed as prosthetic groups for radiolabeling sensitive molecules like peptides and proteins with fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET).

A notable example is the development of propargyl 4-[¹⁸F]fluorobenzoate. This prosthetic group contains an alkyne handle, which allows it to be efficiently joined to a biomolecule containing an azide (B81097) group via the "click" reaction. This method provides a fast and efficient way to label biomolecules under mild conditions. While this specific example uses a 4-fluorobenzoate, it demonstrates the principle and utility of fluorobenzoate moieties as prosthetic groups in facilitating click chemistry for advanced biomedical applications.

Difluorobenzoate Derivatives as Intermediates in Organic Synthesis

Due to the electron-withdrawing nature of the fluorine atoms, the 3,5-difluorobenzoyl moiety is a valuable structural motif in medicinal and materials chemistry. Consequently, sodium 3,5-difluorobenzoate and its derivatives serve as crucial intermediates or precursors for the synthesis of more elaborate chemical structures. guidechem.comnbinno.com

Derivatives of 3,5-difluorobenzoic acid are versatile building blocks for constructing complex, high-value molecules, including active pharmaceutical ingredients (APIs) and photosensitive compounds. nbinno.comchemimpex.com

One clear example is the use of ethyl 4-amino-3,5-difluorobenzoate as a precursor for a visible-light-responsive azobenzene (B91143) derivative. nih.gov In a multi-step synthesis, this intermediate is transformed into diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Such fluorinated azobenzenes are of interest for applications in photopharmacology and the development of photoresponsive materials. nih.gov

Table 2: Synthesis of an Azobenzene Derivative from an Ethyl 3,5-Difluorobenzoate Precursor nih.gov

| Step | Starting Material | Reagents | Product |

| 1 | 4-amino-3,5-difluorobenzonitrile (B171853) | 1. NaOH, reflux2. HCl | 4-amino-3,5-difluorobenzoic acid |

| 2 | 4-amino-3,5-difluorobenzoic acid | Ethanol (B145695), H₂SO₄, reflux | Ethyl 4-amino-3,5-difluorobenzoate |

| 3 | Ethyl 4-amino-3,5-difluorobenzoate | NaI, t-BuOCl | Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) |

Furthermore, ethyl 4-amino-3,5-difluorobenzoate serves as a key starting material in the synthesis of complex carboxy-benzimidazole compounds. google.comepo.org These molecules are designed as glucagon-like peptide-1 receptor (GLP-1R) modulators, which are investigated for the treatment of metabolic diseases like type 2 diabetes. epo.org The synthesis involves several steps where the difluorobenzoate derivative is chemically modified to build the final, intricate therapeutic agent. google.com

Advanced Materials Science Applications of 3,5 Difluorobenzoate Derivatives

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and ultimate function of the resulting framework. The 3,5-difluorobenzoate ligand offers a combination of a rigid aromatic core and the unique electronic properties of C-F bonds, making it an attractive component for creating novel functional frameworks.

The synthesis of MOFs and coordination polymers incorporating 3,5-difluorobenzoate linkers typically follows established solvothermal or hydrothermal methods. In these procedures, a salt of a metal ion (e.g., zinc, copper, rare-earth metals) is dissolved along with the 3,5-difluorobenzoic acid ligand in a high-boiling-point solvent, often a mixture including N,N-dimethylformamide (DMF). The mixture is sealed in a vessel and heated to a specific temperature, allowing for the slow crystallization of the framework over hours or days.

The fluorine substituents on the benzoate (B1203000) linker can influence the final structure. Their electron-withdrawing properties can affect the charge distribution on the carboxylate group, subtly altering its coordination mode with the metal center. Furthermore, C-F···H or C-F···π interactions can act as structure-directing forces, guiding the self-assembly process to yield specific network topologies that might not be accessible with non-fluorinated analogues. A notable example is a one-dimensional Zn(II) coordination polymer derived from 1,3,5-tri-4-pyridyl-1,2-ethenylbenzene and 3,5-difluorobenzoate. nih.gov The synthesis of such materials can be achieved through stepwise or one-pot methods, where the precise control over reaction conditions is key to obtaining crystalline materials with desired properties. researchgate.netnih.govresearchgate.net

A fascinating application of 3,5-difluorobenzoate in coordination polymers is the development of materials that exhibit a photomechanical response. These materials can convert light energy directly into macroscopic mechanical motion, such as bending, twisting, or jumping. This effect often arises from a significant and rapid change in crystal structure upon photoirradiation.

Research has demonstrated an intriguing photoactive one-dimensional Zn(II) coordination polymer that incorporates 3,5-difluorobenzoate as a ligand. nih.gov Single crystals of this material exhibit remarkable photomechanical behaviors under UV light, including rapid shrinking, bending, and even violent bursting or jumping. nih.gov The underlying mechanism for this response is a photoinduced phase transition involving a single-crystal-to-single-crystal [2+2] cycloaddition reaction. nih.gov

Upon irradiation, specific carbon-carbon double bonds in an adjacent organic linker within the crystal lattice undergo cycloaddition. This chemical reaction causes a significant change in the molecular geometry and a sudden release of internal strain, which manifests as macroscopic mechanical motion. nih.gov Interestingly, in this specific case, the crystal structure transforms from a triclinic space group (P-1) to a higher symmetry monoclinic space group (C2/c), a rare example of photoinduced symmetry enhancement. nih.gov The creation of a composite membrane using this coordination polymer and polyvinyl alcohol (PVA) also displayed photomechanical behavior, highlighting its potential for use in photoactuators. nih.gov

| Property | Observation in 3,5-Difluorobenzoate Coordination Polymer | Underlying Mechanism |

| Stimulus | UV Light Irradiation | Photoexcitation of specific bonds |

| Response | Rapid shrinking, bending, bursting, splitting | Release of internal crystal stress |

| Chemical Change | [2+2] Cycloaddition Reaction | Formation and cleavage of chemical bonds |

| Structural Change | Phase transition from triclinic to monoclinic system | Significant solid-state molecular movement |

The incorporation of fluorinated linkers like 3,5-difluorobenzoate is a key strategy in the design of porous MOFs for specific applications, particularly in gas separation and storage. nih.gov The fluorine atoms lining the pores of the MOF can tailor both the pore size and the surface chemistry, leading to enhanced performance.

Photoresponsive Materials Based on Azobenzene-Difluorobenzoate Scaffolds

Azobenzene (B91143) and its derivatives are prominent photochromic molecules that undergo a reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. This isomerization involves a significant change in molecular shape, which can be harnessed to control material properties at the macroscale. Incorporating 3,5-difluorobenzoate units into azobenzene-based polymers allows for the fine-tuning of their photoresponsive behavior.

The synthesis of azobenzene derivatives containing 3,5-difluorobenzoate moieties can be accomplished through multi-step organic synthesis. A common route involves the preparation of an aniline (B41778) precursor which is then subjected to an oxidative coupling reaction to form the characteristic N=N double bond of the azobenzene core.

For example, the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) begins with 4-amino-3,5-difluorobenzonitrile (B171853). This starting material undergoes hydrolysis to form 4-amino-3,5-difluorobenzoic acid, followed by esterification to yield ethyl 4-amino-3,5-difluorobenzoate. The final step is an oxidation reaction that couples two molecules of the aminobenzoate to form the azobenzene derivative. This process provides a versatile scaffold that can be further polymerized or incorporated into other material systems for light-responsive applications.

| Step | Starting Material | Key Reagents | Product |

| 1 | 4-amino-3,5-difluorobenzonitrile | Sodium Hydroxide (B78521) (NaOH), Hydrochloric Acid (HCl) | 4-amino-3,5-difluorobenzoic acid |

| 2 | 4-amino-3,5-difluorobenzoic acid | Ethanol (B145695), Sulfuric Acid (H₂SO₄) | Ethyl 4-amino-3,5-difluorobenzoate |

| 3 | Ethyl 4-amino-3,5-difluorobenzoate | Potassium Permanganate (KMnO₄), Iron(II) Sulfate (FeSO₄·7H₂O) | Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) |

Polymers containing azobenzene units can exhibit photoinduced phase transitions, most notably a reversible solid-to-liquid transition at room temperature. This phenomenon is driven by the collective effect of the molecular isomerization of the azobenzene chromophores embedded within the polymer structure.

The mechanism proceeds as follows:

Initial State: In the dark or under visible light, the azobenzene units are predominantly in their stable, linear trans form. This configuration allows for efficient molecular packing and strong intermolecular interactions, resulting in a rigid, glassy solid state with a relatively high glass transition temperature (T_g).

Photoisomerization: Upon irradiation with UV light, the trans-azobenzene isomers absorb photons and convert to their bent, bulky cis form.

Disruption of Packing: The accumulation of cis isomers within the polymer matrix disrupts the ordered packing of the polymer chains. This increases the free volume and weakens the intermolecular forces.

Phase Transition: The disruption is so significant that it causes a substantial drop in the material's glass transition temperature. If the T_g drops below the ambient temperature, the material transitions from a solid glassy state to a soft rubbery or fluid state.

Reversibility: This liquefaction is reversible. By irradiating the material with visible light or by leaving it in the dark, the cis isomers will revert to the trans form. This allows the polymer chains to pack efficiently once more, and the material solidifies as its T_g rises above the ambient temperature.

The inclusion of 3,5-difluorobenzoate moieties can influence this process. The electronic properties of the fluorine atoms can affect the absorption spectra of the azobenzene unit and the kinetics of the cis-trans isomerization, potentially altering the efficiency and speed of the phase transition. Furthermore, the polarity and potential for specific intermolecular interactions (like C-F···H) of the difluorobenzoate groups can modulate the difference in packing efficiency between the all-trans and the cis-rich states, thereby impacting the magnitude of the T_g shift.

Other Functional Materials Development

The strategic incorporation of fluorine atoms into organic molecules, particularly the 3,5-difluorobenzoate moiety, has opened new avenues in the development of functional materials. The strong electronegativity, small size, and high C-F bond energy impart unique electronic and steric properties to the parent molecule. These characteristics are exploited to create materials with precisely engineered optical, electrical, and spectroscopic properties for advanced applications.

Difluorobenzoates in the Development of Materials with Tailored Optical and Electrical Properties

The introduction of 3,5-difluorobenzoate and its derivatives into material structures is a powerful strategy for fine-tuning their optical and electrical characteristics. The electron-withdrawing nature of the fluorine atoms significantly modifies the electronic distribution within the molecule, which in turn influences bulk properties such as refractive index, dielectric constant, and nonlinear optical (NLO) activity.

Research has demonstrated that incorporating fluorinated groups is an effective method for lowering the dielectric constant and dielectric loss in polymers. nih.govmdpi.com For materials used in high-frequency and high-speed communication, a low dielectric constant is crucial for reducing signal delay and loss. nih.gov In poly(arylene ether ketone)s, the introduction of fluorine-containing groups increases the material's free volume, which contributes to a reduction in its dielectric constant. nih.gov Similarly, fluorinated aromatic polyimides are known to exhibit low dielectric constants and dissipation factors, attributed to the strong electron-withdrawing nature and large free volume of the fluorinated groups. mdpi.com

In the realm of optical materials, fluorinated benzoates are integral to the design of advanced liquid crystals (LCs). The position and number of fluorine substituents on the aromatic rings of LC molecules can alter mesomorphic properties, including the stability and range of nematic and smectic phases. mdpi.comresearchgate.net For instance, studies on fluorinated benzoate liquid crystals have shown that increasing the number of fluoro-substituents can decrease nematic stability while increasing the breadth of the smectic A phase range. researchgate.net Furthermore, derivatives of 3,5-difluorobenzoate have been used to create photoresponsive materials. An azobenzene derivative synthesized from ethyl 4-amino-3,5-difluorobenzoate functions as a visible-light-responsive material, demonstrating how the difluoro-substitution pattern is key to achieving specific optical functionalities. nih.gov The unique properties of fluorinated compounds also make them candidates for nonlinear optical (NLO) applications, where materials that can alter the properties of light are essential for photonic devices. nih.govmdpi.commdpi.com

The table below summarizes research findings on the impact of incorporating difluorobenzoate and related fluorinated structures into functional materials.

| Material Class | Incorporated Fluorinated Moiety | Observed Effect on Properties | Application Area |

| Poly(arylene ether ketone)s | Trifluoromethyl (-CF3) and Trifluoromethoxy (-OCF3) groups | Increased free volume, leading to a lower dielectric constant (2.839) and low dielectric loss (<0.007) at 10 GHz. nih.gov | High-frequency communication materials nih.gov |

| Aromatic Polyimides | Fluorinated aromatic structures | Low dielectric constant and low dissipation factor. mdpi.com | Microelectronics, flexible printed circuit boards mdpi.com |

| Liquid Crystals | 2,6-difluorophenyl fluorinated benzoates | Decreased nematic stability (T N-I) and increased smectic A (SmA) phase range with more fluoro-substituents. researchgate.net | Liquid crystal displays (LCDs) researchgate.net |

| Azobenzene Derivatives | Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Creates a visible-light-responsive material. nih.gov | Photopharmacology, molecular switches nih.gov |

| Nonlinear Optical (NLO) Materials | 3,5-bis(trifluoromethyl)benzene derivative | Suppresses dipole-dipole interactions, enhancing electro-optic (EO) activity (r33 value of 54 pm/V). mdpi.comresearchgate.net | Photonics, optical switching mdpi.comresearchgate.net |

Fluorine Tags for NMR Spectroscopy in Materials Characterization

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for materials science, owing to the favorable properties of the ¹⁹F nucleus. researchgate.net It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR. alfa-chemistry.com A key advantage of ¹⁹F NMR is its vast chemical shift range—spanning over 800 ppm—which provides excellent signal dispersion and reduces spectral overlap. The ¹⁹F chemical shift is also exquisitely sensitive to the local electronic environment. alfa-chemistry.com

These characteristics make fluorine atoms ideal "tags" or "spies" for probing the structure, dynamics, and environment within materials. rsc.org By strategically incorporating a 3,5-difluorobenzoate moiety into a polymer or material system, the two fluorine atoms can report on their surroundings without ambiguity, as there is no natural biological or environmental background signal for fluorine. morressier.com This allows for the clear and precise characterization of materials.

In polymer science, ¹⁹F NMR is used to elucidate microstructure, conformation, and dynamics. acs.orgresearcher.life For example, solid-state ¹⁹F NMR can be used to distinguish between different polymer chain environments, such as crystalline and amorphous domains, and to monitor changes in polymer dynamics with temperature or hydration. researcher.life It has been successfully applied to study the sorption and diffusion of fluorinated molecules in polymeric media and to quantitatively measure blowing agents in insulating foams. scilit.comubc.ca The change in the ¹⁹F NMR signal (e.g., chemical shift, line width, or relaxation time) can be correlated with specific material properties or processes, such as the release of a fluorinated drug from a polymer conjugate. mdpi.com

The sensitivity of the ¹⁹F chemical shift to its environment is the foundation of its use as a characterization tag. The table below illustrates the typical chemical shift ranges for fluorine in different chemical environments, highlighting the dispersion that makes ¹⁹F NMR so effective for materials analysis.

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm, referenced to CFCl₃) | Significance in Materials Characterization |

| Aromatic C-F (e.g., in fluorobenzenes) | -100 to -165 ppm alfa-chemistry.com | The precise shift is highly sensitive to substituents on the aromatic ring, allowing for detailed analysis of monomer incorporation, polymer end-groups, and interactions within the material matrix. nih.govnih.gov |

| CF₂ group | -70 to -140 ppm | Useful for characterizing fluoropolymers like PVDF and its copolymers, where different sequences and conformations give rise to distinct signals. acs.org |

| CF₃ group | -55 to -90 ppm | The strong, sharp singlet signal from the three equivalent fluorine atoms makes the CF₃ group an excellent tag for quantitative NMR (qNMR) and for probing molecular mobility. sepscience.com |

| Covalently bonded to metals (M-F) | +200 to -250 ppm (highly variable) | Can be used to study the structure of inorganic or organometallic components within hybrid materials like Metal-Organic Frameworks (MOFs). |

By incorporating moieties like 3,5-difluorobenzoate, material scientists can leverage the power of ¹⁹F NMR to gain detailed molecular-level insights that are often inaccessible with other techniques.

Q & A

Q. What are the primary synthetic routes for Sodium 3,5-difluorobenzoate, and how can purity be optimized?

this compound is typically synthesized via neutralization of 3,5-difluorobenzoic acid with sodium hydroxide. Key steps include: